

Molecular structure and stereochemistry of (S)-Methyl 1-tritylaziridine-2-carboxylate

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Compound of Interest

Compound Name: (S)-Methyl 1-tritylaziridine-2-carboxylate

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In-Depth Technical Guide: (S)-Methyl 1-tritylaziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical and spectroscopic properties of **(S)-Methyl 1-tritylaziridine-2-carboxylate**. It includes detailed, adaptable experimental protocols for its synthesis and summarizes its characterization data. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize chiral aziridine derivatives as versatile building blocks.

Molecular Structure and Stereochemistry

(S)-Methyl 1-tritylaziridine-2-carboxylate is a chiral aziridine derivative. The molecule incorporates a three-membered aziridine ring, a methyl ester functional group, and a bulky trityl (triphenylmethyl) protecting group on the nitrogen atom. The stereochemistry at the C2 position of the aziridine ring is designated as (S), which is crucial for its application in asymmetric synthesis.

The presence of the sterically demanding trityl group significantly influences the reactivity of the aziridine ring, often directing the approach of nucleophiles and enhancing the stability of the

molecule.[\[1\]](#) This protecting group can be removed under specific acidic conditions to liberate the free amine.

Molecular Structure:

Caption: Figure 1: 2D Structure of **(S)-Methyl 1-tritylaziridine-2-carboxylate**

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **(S)-Methyl 1-tritylaziridine-2-carboxylate**.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	754-68-6	[1] [2] [3]
Molecular Formula	C ₂₃ H ₂₁ NO ₂	[1] [2] [3]
Molecular Weight	343.42 g/mol	[1] [2] [3]
Melting Point	123-128 °C	[4]
Appearance	White to yellow powder	[1]
Purity	≥ 97.5% (HPLC)	[1]
Optical Rotation	$[\alpha]^{20}/D = -89^\circ$ to -85° (c=1 in CHCl ₃)	[1]
Solubility	Chloroform, DMSO, Ethyl Acetate	[4]

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

Technique	Data
¹ H NMR (CDCl ₃)	Predicted shifts: δ 7.20–7.50 (m, 15H, Trityl-H), 3.75 (s, 3H, OCH ₃), 2.58 (dd, J=6.6, 2.7 Hz, 1H, Aziridine-CH), 2.00 (dd, J=6.6, 0.7 Hz, 1H, Aziridine-CH ₂), 1.50 (dd, J=2.7, 0.7 Hz, 1H, Aziridine-CH ₂)
¹³ C NMR (CDCl ₃)	Predicted shifts: δ 171.0 (C=O), 143.5 (Trityl-C), 129.5 (Trityl-CH), 128.0 (Trityl-CH), 127.3 (Trityl-CH), 74.8 (Trityl-Cquat), 52.2 (OCH ₃), 34.5 (Aziridine-CH), 30.0 (Aziridine-CH ₂)
IR (KBr)	Predicted peaks: ν 3060, 2950 (C-H), 1740 (C=O, ester), 1490, 1445 (C=C, aromatic), 1180 (C-O), 750, 700 (C-H bend, aromatic) cm ⁻¹
Mass Spec. (ESI-MS)	m/z: 344.16 [M+H] ⁺ , 366.14 [M+Na] ⁺

Note: The spectroscopic data in Table 2 is predicted based on the known values for similar structures and general chemical shift/frequency ranges. A definitive, published spectrum for this specific compound was not identified.

Experimental Protocols

The following sections provide detailed, adaptable protocols for the synthesis of **(S)-Methyl 1-tritylaziridine-2-carboxylate**. A plausible synthetic route starts from the readily available amino acid, L-serine.

Synthesis of **(S)-Methyl 1-tritylaziridine-2-carboxylate from L-Serine**

This synthesis involves a three-step process:

- Esterification of L-serine to L-serine methyl ester hydrochloride.
- N-tritylation of the L-serine methyl ester.

- Cyclization to form the aziridine ring.

Logical Workflow for Synthesis:



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Caption: Figure 2: Synthetic workflow from L-Serine.

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

- Materials:

- L-Serine
- Methanol (MeOH), anhydrous
- Thionyl chloride (SOCl₂)
- Diethyl ether

- Procedure:

- Suspend L-Serine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours, during which the solid will dissolve.
- Remove the solvent under reduced pressure.
- Add diethyl ether to the residue and triturate to obtain a white solid.

- Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-serine methyl ester hydrochloride.

Step 2: Synthesis of (S)-Methyl 3-hydroxy-2-(tritylamo)propanoate

- Materials:
 - L-Serine methyl ester hydrochloride
 - Trityl chloride (Tr-Cl)
 - Triethylamine (Et₃N)
 - Dichloromethane (DCM), anhydrous
 - 10% aqueous citric acid solution
 - Saturated aqueous sodium bicarbonate solution
 - Brine
 - Anhydrous sodium sulfate (Na₂SO₄)
- Procedure (Adapted from a similar N-tritylation[5]):
 - Dissolve L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.
 - Cool the solution to 0 °C and add triethylamine (2.2 eq) dropwise.
 - Add trityl chloride (1.05 eq) portion-wise to the stirred solution at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, wash the reaction mixture sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel.

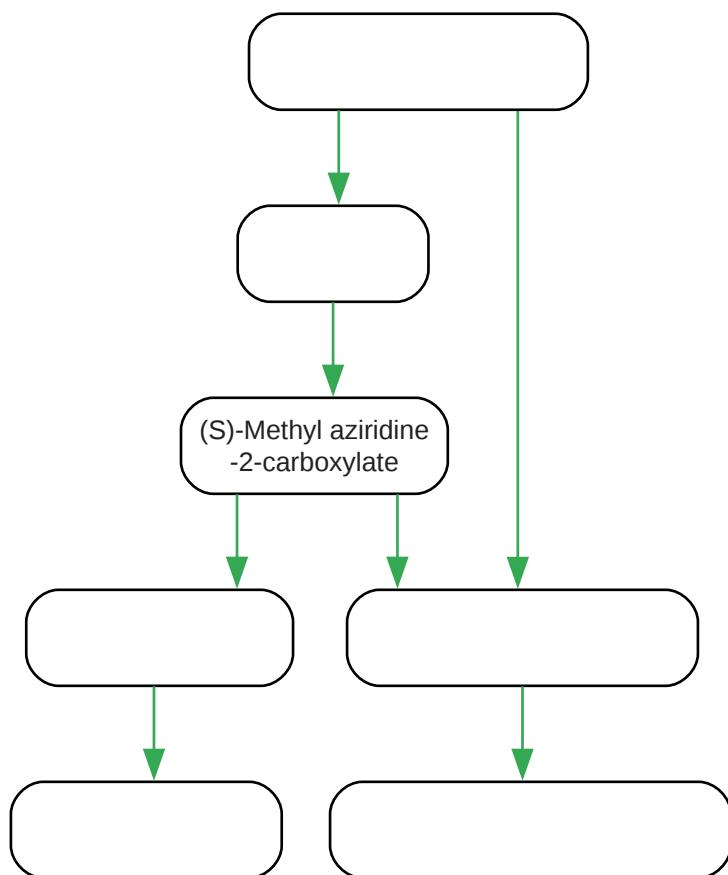
Step 3: Synthesis of **(S)-Methyl 1-tritylaziridine-2-carboxylate**

- Materials:
 - (S)-Methyl 3-hydroxy-2-(tritylamo)propanoate
 - Triphenylphosphine (PPh_3)
 - Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
 - Tetrahydrofuran (THF), anhydrous
- Procedure (Mitsunobu Reaction Conditions):
 - Dissolve (S)-Methyl 3-hydroxy-2-(tritylamo)propanoate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C.
 - Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
 - Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction by TLC.
 - Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
 - Purify the residue by flash column chromatography on silica gel to isolate **(S)-Methyl 1-tritylaziridine-2-carboxylate**.

Signaling Pathways and Logical Relationships

(S)-Methyl 1-tritylaziridine-2-carboxylate is primarily used as a synthetic intermediate. Its utility stems from the controlled ring-opening of the aziridine, which can be initiated by various nucleophiles. The trityl group can be removed to unmask the nitrogen, allowing for further functionalization.

General Reactivity Pathway:



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Caption: Figure 3: General reactivity pathways.

Conclusion

(S)-Methyl 1-tritylaziridine-2-carboxylate is a valuable chiral building block in organic synthesis. Its defined stereochemistry and the presence of the bulky, yet removable, trityl protecting group allow for a range of stereocontrolled transformations. This guide provides a foundational understanding of its properties and a plausible, detailed synthetic route to facilitate

its use in research and development. Further investigation into published experimental data is recommended for precise analytical characterization.

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